molecular formula C12H15N3O2 B2547717 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide CAS No. 923163-56-8

4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2547717
CAS No.: 923163-56-8
M. Wt: 233.271
InChI Key: WHFYFAHQQGUPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyimino group attached to the piperidine ring and a phenyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine with phenyl isocyanate to form N-phenylpiperidine-1-carboxamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form the corresponding nitroso compound.

    Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound may also modulate enzymatic pathways by acting as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group but differ in the core structure and substituents.

    N-phenylpiperidine-1-carboxamide: Lacks the hydroxyimino group but has a similar piperidine and phenyl structure.

Uniqueness

4-(hydroxyimino)-N-phenylpiperidine-1-carboxamide is unique due to the presence of both the hydroxyimino and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-hydroxyimino-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12(13-10-4-2-1-3-5-10)15-8-6-11(14-17)7-9-15/h1-5,17H,6-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFYFAHQQGUPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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